molecular formula C18H22N2O7 B4999568 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline

Cat. No.: B4999568
M. Wt: 378.4 g/mol
InChI Key: XMWWYUAQRBSZLF-UHFFFAOYSA-N
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Description

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline is a complex organic compound characterized by its multiple methoxy groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 3,4,5-trimethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy groups can be demethylated under acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Hydrochloric acid, sulfuric acid.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of demethylated products.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl chloride
  • 3,4,5-Trimethoxyaniline
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

Uniqueness

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple methoxy groups and a nitro group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,5-trimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-23-14-6-11(13(20(21)22)9-15(14)24-2)10-19-12-7-16(25-3)18(27-5)17(8-12)26-4/h6-9,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWWYUAQRBSZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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